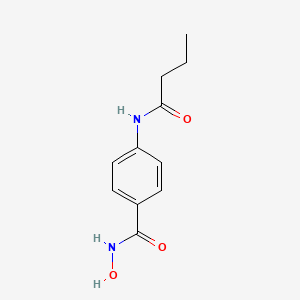

4-(butanoylamino)-N-hydroxybenzamide

Description

4-(Butanoylamino)-N-hydroxybenzamide is a benzamide derivative characterized by a butanoylamino (butanamide) group at the para position of the benzene ring and an N-hydroxylamide functional group. Its structure combines hydrophobic (butanamide) and hydrophilic (hydroxamate) moieties, enabling interactions with both hydrophobic pockets and catalytic metal ions in biological targets.

Properties

CAS No. |

656261-22-2 |

|---|---|

Molecular Formula |

C11H14N2O3 |

Molecular Weight |

222.24 g/mol |

IUPAC Name |

4-(butanoylamino)-N-hydroxybenzamide |

InChI |

InChI=1S/C11H14N2O3/c1-2-3-10(14)12-9-6-4-8(5-7-9)11(15)13-16/h4-7,16H,2-3H2,1H3,(H,12,14)(H,13,15) |

InChI Key |

WASGGDMUCRMECJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)NC1=CC=C(C=C1)C(=O)NO |

sequence |

X |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(butanoylamino)-N-hydroxybenzamide typically involves the following steps:

Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzoic acid with butanoyl chloride in the presence of a base such as pyridine. This reaction forms 4-(butanoylamino)benzoic acid.

Hydroxylation: The next step involves the hydroxylation of the amide nitrogen. This can be achieved by reacting 4-(butanoylamino)benzoic acid with hydroxylamine hydrochloride in the presence of a base like sodium acetate. The reaction is typically carried out in an aqueous medium at elevated temperatures.

Industrial Production Methods

Industrial production of 4-(butanoylamino)-N-hydroxybenzamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

4-(butanoylamino)-N-hydroxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. This reaction may lead to the formation of corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.

Substitution: The benzene ring in 4-(butanoylamino)-N-hydroxybenzamide can undergo electrophilic substitution reactions. For example, nitration or halogenation can introduce nitro or halogen groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products

Oxidation: Carboxylic acids or ketones.

Reduction: Amines or alcohols.

Substitution: Nitrobenzamides or halogenated benzamides.

Scientific Research Applications

4-(butanoylamino)-N-hydroxybenzamide has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound is studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-(butanoylamino)-N-hydroxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table summarizes key structural and functional differences between 4-(butanoylamino)-N-hydroxybenzamide and its analogs:

Key Observations:

Substituent Effects on Bioactivity: The N-hydroxyamide group is conserved across all compounds, critical for metal coordination (e.g., HDAC inhibition). Modifications to this group (e.g., methyl substitution in 4-(Acetamidomethyl)-N-hydroxybenzamide) alter selectivity and potency . Electron-Donating/Withdrawing Groups: Substituents like chlorine (9e, ) or fluorine (A09, ) influence electronic properties and binding affinity. For example, the 4-fluorophenyl group in A09 enhances metabolic stability and target engagement.

Synthetic Routes: The target compound likely follows amide coupling protocols similar to 4-(Acetamidomethyl)-N-hydroxybenzamide, involving hydroxylamine derivatives and activated esters . In contrast, diazenyl derivatives (e.g., 100c) require azo coupling reactions under controlled pH and temperature , while quinoline-based analogs (D6–D12) involve multi-step syntheses with piperazine intermediates .

Physicochemical Properties: Melting points for quinoline derivatives (D6–D12) range from 120–250°C, reflecting crystallinity influenced by aromatic stacking . The target compound’s melting point is expected to be lower due to its simpler alkyl chain. The N-hydroxyamide group generally confers moderate aqueous solubility, but bulky substituents (e.g., in D6–D12) reduce it significantly .

Biological Activity: HDAC Inhibition: The target compound’s hydroxamate group enables HDAC6 inhibition, similar to 4-[4-(Dimethylamino)benzyl]-N-hydroxybenzamide, but with differing isoform selectivity due to tail length and substituent bulk . Antimicrobial Activity: Quinoline-piperazine derivatives (D6–D12) exhibit broad-spectrum antimicrobial activity, absent in simpler benzamides like the target compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.